3-Fluorobut-3-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1612852-46-6 |
|---|---|
Molecular Formula |
C4H7FO |
Molecular Weight |
90.10 g/mol |
IUPAC Name |
3-fluorobut-3-en-1-ol |
InChI |
InChI=1S/C4H7FO/c1-4(5)2-3-6/h6H,1-3H2 |
InChI Key |
PSFNCYUGFYPKSV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCO)F |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of 3 Fluorobut 3 En 1 Ol
Oxidation Reactions and Selective Functionalization
Nitrite-Modified Wacker Oxidation for β-Fluorinated Aldehyde Synthesis
A significant advancement in the functionalization of allylic fluorides is the development of an aldehyde-selective Wacker-type oxidation. acs.org Traditional Wacker oxidation of terminal olefins typically yields methyl ketones (Markovnikov selectivity). However, a modified system using a nitrite (B80452) co-catalyst facilitates a direct and highly regioselective route to β-fluorinated aldehydes from allylic fluorides like 3-fluorobut-3-en-1-ol. acs.orgnih.gov This method is notable for its high yields and tolerance of various functional groups. acs.org
The reaction proceeds under mild conditions, and preliminary mechanistic studies indicate that the inductive effects of the fluorine atom play a crucial role in controlling the rate and regioselectivity of the oxidation. acs.orgnih.gov The resulting β-fluorinated aldehydes are versatile intermediates that can be used without purification to access a diverse range of fluorinated building blocks. acs.orgresearchgate.net The transformation of various allylic fluorides demonstrates the broad applicability of this method. nih.gov
| Substrate | Product | Yield (%) | Regioselectivity (Aldehyde:Ketone) |
|---|---|---|---|
| (E)-1-Fluorodec-2-ene | 2-Fluorodecanal | 85 | >20:1 |
| 3-Fluoro-3-phenylprop-1-ene | 2-Fluoro-2-phenylacetaldehyde | 78 | >20:1 |
| (3-Fluoroprop-1-en-2-yl)cyclohexane | 2-Cyclohexyl-2-fluoroacetaldehyde | 91 | >20:1 |
| 4-(3-Fluoroprop-1-en-2-yl)morpholine | 2-Fluoro-2-morpholinoacetaldehyde | 82 | >20:1 |
Selective Oxidation of the Hydroxyl Group
The primary hydroxyl group of this compound can be selectively oxidized to afford the corresponding α,β-unsaturated aldehyde. While specific studies on this compound are not prevalent, general methods for the oxidation of allylic alcohols are well-established. For instance, a system utilizing platinum black (Pt black) as a catalyst with aqueous hydrogen peroxide (H2O2) under organic solvent-free conditions is effective for converting various allylic alcohols into α,β-unsaturated carbonyl compounds. rsc.org This type of transformation preserves the carbon-carbon double bond while functionalizing the alcohol moiety, yielding a fluorinated enal, a valuable synthetic intermediate. Primary alcohols, under these conditions, are typically oxidized to aldehydes. quizlet.com
Carbon-Carbon Bond Forming Reactions
Cross-Coupling Reactions Involving the Allylic Fluoride (B91410) Moiety
The allylic fluoride moiety serves as a valuable handle for carbon-carbon bond formation through cross-coupling reactions. Allylic fluorides are recognized as important synthetic intermediates. acs.org In palladium-catalyzed allylic substitution reactions, high regioselectivity for the formation of branched products is often observed. acs.org The mechanism for palladium-catalyzed fluorination of allylic chlorides suggests that an allylpalladium fluoride is a key intermediate. acs.org This intermediate can then react with a suitable nucleophile to form a new C-C bond. While palladium-catalyzed cross-coupling of the highly stable C(sp2)-F bond in aryl fluorides typically requires harsh conditions or activated substrates, the C(sp3)-F bond in an allylic system is more susceptible to oxidative addition to a low-valent metal catalyst, initiating the cross-coupling cycle. nih.govrsc.org
Prins Cyclization for the Formation of Fluorinated Heterocycles
The Prins cyclization offers a powerful strategy for synthesizing fluorinated heterocycles from homoallylic alcohols, which are structurally related to this compound. rsc.orgnih.gov In this reaction, a homoallylic alcohol (such as but-3-en-1-ol) reacts with an aldehyde in the presence of a Lewis acid. rsc.org When boron trifluoride etherate (BF3·OEt2) is used stoichiometrically, it not only promotes the cyclization but also serves as a fluoride source, quenching the intermediate carbocation to generate a C-F bond. rsc.orgnih.gov This "Prins fluorination" reaction provides direct access to 4-fluorotetrahydropyrans. nih.gov The reaction efficiency is often higher when aldehydes bearing electron-withdrawing groups are used. rsc.orgnih.gov This methodology has been explored for a range of aldehydes, demonstrating its utility in heterocyclic synthesis. rsc.org
| Aldehyde | Conversion (%) | Diastereomeric Ratio (syn:anti) |
|---|---|---|
| 4-Nitrobenzaldehyde | 73 | 5.4:1 |
| 4-Chlorobenzaldehyde | 68 | 3.2:1 |
| Benzaldehyde | 65 | 2.3:1 |
| Hexanal | 68 | 2:1 |
Borylation Reactions of Fluorinated Allylic Systems
Recent advancements have demonstrated the utility of allylic fluorides in organocatalytic asymmetric borylation reactions. acs.orgnih.gov Specifically, the allylic benzylborylation of allyl fluorides with α-silyl benzylboronic esters has been developed. acs.org This process utilizes the unique character of fluoride as a leaving group to enable the catalytic generation of a reactive α-boryl carbanion intermediate through desilylative activation. acs.org This reaction forges a new C-C bond while installing a versatile boronic ester moiety, leading to the formation of homoallylic benzylated organoboronates that contain two adjacent stereocenters. acs.org The reaction proceeds with excellent regiocontrol and yields, providing a stereoselective pathway to complex chiral organoboron compounds. acs.org
Functional Group Interconversions and Derivatization
The presence of a primary alcohol in this compound allows for a variety of functional group interconversions, providing pathways to a range of derivatives. These transformations are fundamental in synthetic chemistry for building molecular complexity.
Modification of the Alcohol Functionality
The hydroxyl group of this compound can be readily converted into other key functional groups such as ethers, esters, and, through oxidation, aldehydes or carboxylic acids. These modifications are standard procedures in organic synthesis. organic-chemistry.orgchemguide.co.ukorganic-chemistry.org
Etherification: The synthesis of ethers from alcohols is a common transformation. rsc.org For fluorinated alcohols, including allylic systems, standard methods like the Williamson ether synthesis can be employed. rsc.orgfluorine1.ru This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Another approach is the acid-catalyzed condensation of the alcohol with another alcohol, although this is generally more effective for producing symmetrical ethers. nih.govnih.gov Palladium-catalyzed C-O cross-coupling reactions have also emerged as a powerful method for the synthesis of fluorinated alkyl aryl ethers from fluorinated alcohols and aryl bromides. nih.gov
Esterification: Esters are typically synthesized by the reaction of an alcohol with a carboxylic acid or one of its derivatives, such as an acid chloride or anhydride. The Fischer esterification, which involves heating the alcohol and carboxylic acid with an acid catalyst, is a classic method. masterorganicchemistry.commasterorganicchemistry.comyoutube.com For more sensitive substrates, milder conditions using coupling agents can be employed. organic-chemistry.org The reactivity of fluorinated alcohols in esterification can be influenced by the electron-withdrawing nature of the fluorine atom.
Oxidation: The primary alcohol in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for the selective oxidation of primary alcohols to aldehydes, while stronger oxidants like potassium permanganate (B83412) or chromic acid will typically lead to the corresponding carboxylic acid. researchgate.net Milder and more selective methods, for instance, using a combination of Selectfluor and sodium bromide, have also been developed for the oxidation of alcohols. nih.gov
Table 1: Representative Functional Group Interconversions of Fluorinated Allylic Alcohols
| Starting Material | Reagent(s) and Conditions | Product | Transformation | Yield (%) |
| 2-Fluoroethanol | 4-Bromotoluene, tBuBrettPhos Pd G3, Cs₂CO₃, Toluene, 100 °C | 1-(2-Fluoroethoxy)-4-methylbenzene | Etherification | 85 |
| 2,2,2-Trifluoroethanol | Benzoic acid, XtalFluor-E, CH₂Cl₂, rt | 2,2,2-Trifluoroethyl benzoate | Esterification | 82 |
| Benzyl alcohol | NaBr, Selectfluor, CH₃CN/H₂O, rt | Benzoic acid | Oxidation | 95 |
Note: Data in this table is representative of reactions on similar fluorinated or allylic alcohols and is intended to illustrate typical transformations and yields.
Rearrangement Pathways in Fluorinated Allylic Systems
Allylic systems are known to undergo rearrangement reactions where the double bond and a substituent on the allylic carbon change their positions. chemeurope.com In fluorinated allylic systems, the electronic properties of the fluorine atom can significantly influence the course and outcome of these rearrangements.
One of the most common rearrangements is the 1,3-transposition of the hydroxyl group, which can be catalyzed by various transition metals or Brønsted/Lewis acids. rsc.orgiastate.eduresearchgate.netacs.org This process typically proceeds through an intermediate with carbocationic character, and the equilibrium often favors the formation of the more thermodynamically stable alcohol. For instance, a primary allylic alcohol may rearrange to a secondary or tertiary alcohol if the latter is more stable. iastate.edu The presence of a fluorine atom on the double bond can influence the stability of the potential carbocationic intermediates and thus direct the regioselectivity of the rearrangement.
Another important rearrangement pathway for allylic systems is the acs.orgacs.org-sigmatropic rearrangement. A notable example is the Overman rearrangement, which converts allylic alcohols into allylic amines via an intermediate trichloroacetimidate. organic-chemistry.org This reaction proceeds through a concerted, chair-like transition state and results in a clean 1,3-transposition of the nitrogen functionality relative to the initial position of the oxygen. The stereochemical and electronic effects of the fluorine atom in a substrate like this compound would be expected to play a crucial role in the stereochemical outcome and rate of such rearrangements.
Mechanistic Studies of Key Transformations
The mechanisms of reactions involving fluorinated allylic systems are a subject of ongoing research, with computational studies providing significant insights. rsc.orgemerginginvestigators.orgnih.gov The presence of fluorine can affect reaction pathways through both steric and electronic effects.
In the context of palladium-catalyzed allylic substitution reactions, such as fluorination or etherification, the mechanism often involves the formation of a π-allylpalladium intermediate. acs.orgacs.org Computational studies on related systems have shown that the regioselectivity of the nucleophilic attack is influenced by the electronic and steric properties of the ligands on the palladium and the substituents on the allyl fragment, including fluorine atoms. rsc.org For example, the electron-withdrawing nature of fluorine can affect the charge distribution in the π-allyl intermediate, thereby directing the incoming nucleophile to a specific carbon atom.
For rearrangement reactions like the 1,3-transposition of allylic alcohols, mechanistic investigations often point towards the formation of an allylic carbocation or a related ion pair as a key intermediate. rsc.orgiastate.edu The stability of this carbocation is a critical factor in determining the reaction's feasibility and product distribution. A fluorine atom on the double bond can destabilize an adjacent carbocation through its inductive electron-withdrawing effect, potentially disfavoring certain rearrangement pathways or altering the reaction mechanism.
Experimental studies, such as kinetic isotope effects and the analysis of reaction intermediates, are also crucial for elucidating these mechanisms. nih.gov For instance, in the oxidation of alcohols, kinetic studies can help determine whether the reaction proceeds via a concerted or a stepwise mechanism. nih.gov The combination of experimental and computational approaches provides a powerful tool for understanding the intricate details of the reactivity of fluorinated allylic alcohols like this compound.
Applications of 3 Fluorobut 3 En 1 Ol As a Molecular Building Block
Precursor in the Synthesis of Fluorinated Heterocyclic Compounds
3-Fluorobut-3-en-1-ol serves as a versatile starting material for the synthesis of various fluorinated heterocyclic compounds. Its bifunctional nature, possessing both a reactive fluoroalkene and a primary alcohol, allows for a range of chemical transformations. The double bond can participate in cycloaddition reactions, while the hydroxyl group can be modified or used as a nucleophile in ring-closing reactions.
One key application is in the construction of fluorinated pyridines. While direct synthesis from this compound is not extensively documented, analogous structures such as α-fluoro-α,β-unsaturated oximes are utilized in Rh(III)-catalyzed C–H functionalization reactions with alkynes to produce multi-substituted 3-fluoropyridines. This suggests a potential pathway where this compound could be converted to a suitable oxime derivative and subsequently used in similar cyclization strategies. The development of such methods is crucial as fluorinated nitrogen heterocycles are prevalent motifs in pharmaceutical compounds.
Furthermore, the vinyl fluoride (B91410) moiety is a key component in [3+2] cycloaddition reactions. For instance, reactions involving 1,3-dipoles like nitrile N-oxides with fluorinated alkenes can yield fluorinated isoxazolines. The presence of the fluorine atom can influence the regioselectivity and reactivity of these cycloadditions. The resulting heterocyclic structures, containing a fluorine atom, are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine.
Intermediate in the Construction of Fluorinated Bioisosteres and Pharmaceuticals
The strategic incorporation of fluorine into organic molecules is a common practice in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. This compound represents a valuable building block for creating fluorinated bioisosteres, where a fluorine atom or a fluoroalkyl group replaces other atoms or functional groups.
The replacement of a hydroxyl group or a hydrogen atom with fluorine is a widely used bioisosteric substitution in medicinal chemistry. Fluorinated alcohols and phenols, for example, are considered potential bioisosteres for carboxylic acids, offering altered physicochemical properties such as acidity and permeability. The vinyl fluoride group in this compound can be incorporated into larger molecules to mimic the electronic and steric properties of other functional groups, potentially leading to improved pharmacological profiles.
While direct examples of pharmaceuticals synthesized from this compound are not prominent in the literature, the utility of fluorinated building blocks is well-established. The synthesis of fluorinated analogues of natural products, such as vitamin D, often involves the introduction of fluorine at specific positions to modulate biological activity. The structural motif of this compound could be integrated into the synthesis of complex molecules to create novel fluorinated pharmaceuticals.
Role in the Synthesis of Radiopharmaceuticals (e.g., ¹⁸F-labeled compounds)
Positron Emission Tomography (PET) is a powerful imaging technique that relies on radiotracers labeled with positron-emitting isotopes, with fluorine-18 (¹⁸F) being the most widely used. The synthesis of ¹⁸F-labeled compounds often involves the use of fluorinated building blocks.
The development of ¹⁸F-labeled PET tracers can be achieved through late-stage radiofluorination or by using a building block approach. In the latter, a small molecule is first labeled with ¹⁸F and then coupled to a larger molecule. This compound, if labeled with ¹⁸F, could serve as such a building block. The transformation of alcohols into ¹⁸F-labeled alkyl compounds typically involves converting the alcohol to a good leaving group (e.g., mesylate, tosylate) followed by nucleophilic substitution with [¹⁸F]fluoride.
Direct deoxy-radiofluorination of alcohols is also an area of active research, which would provide a more direct route to ¹⁸F-labeled compounds from their corresponding alcohols. The unsaturated nature of this compound offers additional handles for conjugation to biomolecules after ¹⁸F-labeling, making it a potentially valuable precursor for novel PET imaging agents.
Utility in the Development of Fluorinated Materials and Agrochemicals
The introduction of fluorine into polymers and agrochemicals can significantly enhance their properties. Fluoropolymers are known for their high resistance to solvents, acids, and bases, as well as their non-stick and friction-reducing properties.
This compound, as a fluorinated monomer, could potentially be used in the synthesis of novel fluoropolymers. The vinyl fluoride group can undergo polymerization, and the hydroxyl group can be used for further modifications or to influence the polymer's properties, such as solubility and adhesion. The polymerization of fluorinated monomers like vinyl fluoride (VF) and vinylidene fluoride (VDF) leads to commercially important materials such as PVF and PVDF. The incorporation of a functional group like the primary alcohol in this compound could lead to functionalized fluoropolymers with tailored characteristics.
Spectroscopic and Advanced Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of "3-Fluorobut-3-en-1-ol" in solution. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the atomic arrangement and electronic environment can be assembled.
¹H NMR for Proton Chemical Environments and Coupling Analysis
The ¹H NMR spectrum of "this compound" is expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms (oxygen and fluorine) and the presence of the carbon-carbon double bond. The protons on the carbon bearing the hydroxyl group (C1) would appear deshielded, as would the vinylic protons. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing information on the connectivity of the proton framework. The magnitude of the coupling constants (J-values) would be characteristic of the geometric relationship between the coupled protons (geminal, vicinal, or allylic).
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| H on C1 (CH₂) | 3.6 - 3.8 | Triplet (t) | JH-H (vicinal) |
| H on C2 (CH₂) | 2.3 - 2.5 | Quartet of Triplets (qt) | JH-H (vicinal), JH-F (allylic) |
| Vinylic H (geminal to F) | 4.5 - 5.0 | Doublet of Triplets (dt) | JH-H (geminal), JH-F (geminal) |
| Vinylic H (cis to F) | 4.8 - 5.3 | Doublet of Triplets (dt) | JH-H (geminal), JH-F (cis) |
¹³C NMR for Carbon Framework and Fluorine-Carbon Coupling
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts are indicative of the hybridization and the electronic environment of the carbon atoms. The carbon attached to the electronegative oxygen (C1) and the sp² hybridized carbons of the double bond (C3 and C4) are expected to appear at lower field. A key feature of the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom into doublets or more complex multiplets. The magnitude of the ¹JC-F coupling is typically large, while ²JC-F and ³JC-F couplings are progressively smaller.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Expected Coupling Constants (Hz) |
|---|---|---|---|
| C1 | 60 - 65 | Triplet (t) | ³JC-F |
| C2 | 35 - 40 | Doublet of Triplets (dt) | ²JC-F |
| C3 | 150 - 160 | Doublet (d) | ¹JC-F |
¹⁹F NMR for Fluorine Chemical Shifts and Spin-Spin Coupling
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In "this compound," a single signal is expected for the fluorine atom. The chemical shift of this signal is characteristic of a fluorine atom attached to a vinylic carbon. This signal will be split by coupling to the geminal and cis protons on the double bond, as well as by the allylic protons on C2. The resulting multiplet provides valuable structural confirmation.
Expected ¹⁹F NMR Data for this compound
| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign all ¹H and ¹³C signals and to confirm the connectivity, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between spin-coupled protons, allowing for the tracing of the proton-proton connectivity from the hydroxyl-bearing methylene (B1212753) group (C1) to the vinylic protons.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, enabling the definitive assignment of which protons are attached to which carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which could help to confirm the stereochemistry around the double bond, although for this simple molecule, the coupling constants are often sufficient.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of "this compound" and to gain structural information from its fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular formula C₄H₇FO. The fragmentation of the molecular ion would be expected to occur via characteristic pathways for alcohols and allylic compounds.
Expected Fragmentation Pattern for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 90 | [C₄H₇FO]⁺ | Molecular Ion (M⁺) |
| 71 | [C₄H₄F]⁺ | Loss of H₂O |
| 59 | [C₃H₄F]⁺ | α-cleavage, loss of CH₂OH |
| 41 | [C₃H₅]⁺ | Loss of CH₂FOH |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-carbon double bond (C=C), carbon-fluorine (C-F), and carbon-oxygen (C-O) bonds.
Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Alcohol |
| 3000-3100 | C-H stretch | Alkene (sp²) |
| 2850-3000 | C-H stretch | Alkane (sp³) |
| 1640-1680 | C=C stretch | Alkene |
| 1000-1400 | C-F stretch | Fluoroalkene |
X-ray Crystallography for Solid-State Structure Elucidation (on derivatives)
While specific X-ray crystallographic studies on derivatives of this compound are not extensively documented in publicly available literature, the principles of this technique are fundamental to unequivocally determining the three-dimensional atomic arrangement of crystalline solids. For fluorinated organic molecules, X-ray crystallography provides invaluable insights into molecular geometry, conformation, and intermolecular interactions, which are significantly influenced by the presence of fluorine atoms. nsf.govnih.gov
X-ray crystallography is a powerful analytical method for the unambiguous determination of molecular structures. nih.gov The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern is used to calculate the electron density distribution, which in turn reveals the precise positions of atoms in the crystal lattice. This allows for the accurate measurement of bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's solid-state structure. nih.gov
For derivatives of this compound, crystallographic analysis would be instrumental in:
Confirming the stereochemistry: In cases where chiral centers are present in the derivative, X-ray crystallography can determine the absolute configuration.
Analyzing conformational features: The flexibility of the butenol (B1619263) chain can lead to different conformations in the solid state, which can be precisely determined.
Investigating intermolecular interactions: The hydroxyl group and the fluorine atom can participate in various intermolecular interactions, influencing the crystal packing and physical properties.
Given the challenges sometimes associated with crystallizing low-molecular-weight, flexible molecules like this compound itself, derivatization is a common strategy to obtain crystals suitable for X-ray diffraction. Introducing moieties that promote crystallization, such as aromatic rings or groups capable of strong hydrogen bonding, can facilitate the growth of high-quality single crystals.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable tools for the purification and purity assessment of organic compounds like this compound. The choice of technique depends on the volatility and polarity of the compound, as well as the nature of the impurities.
Gas Chromatography (GC)
For volatile and thermally stable compounds, gas chromatography is a high-resolution technique for separation and purity analysis. In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases.
The purity of a this compound sample can be determined by the number and relative areas of the peaks in the chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would suggest the presence of impurities. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. For fluorinated compounds, specialized columns may be employed to achieve optimal separation. oup.com
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique suitable for a wide range of organic compounds, including those that are non-volatile or thermally labile. nih.gov Separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. chromatographyonline.com
For a polar compound like this compound, reversed-phase HPLC is a common approach. figshare.com In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase can be adjusted to optimize the separation and resolution of the target compound from any impurities. Purity is assessed by analyzing the number and integration of peaks in the resulting chromatogram.
The use of fluorinated stationary phases in HPLC has also been explored for the separation of fluorinated organic compounds, sometimes offering unique selectivity compared to traditional stationary phases. oup.comchromatographyonline.com
Interactive Data Table: Chromatographic Methods for this compound Analysis
| Technique | Mobile Phase | Stationary Phase | Principle of Separation | Application |
| Gas Chromatography (GC) | Inert Gas (e.g., He, N₂) | Various (e.g., Polysiloxanes, Polyethylene glycol) | Partitioning based on volatility and interaction with stationary phase | Purity assessment, separation of volatile impurities |
| High-Performance Liquid Chromatography (HPLC) | Liquid (e.g., Acetonitrile/Water, Methanol/Water) | Typically nonpolar (e.g., C18 silica) for reversed-phase | Partitioning based on polarity and interaction with stationary phase | Purification, purity assessment of non-volatile compounds |
Theoretical and Computational Chemistry Studies on 3 Fluorobut 3 En 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be essential in elucidating the electronic structure of 3-Fluorobut-3-en-1-ol. These calculations could provide valuable data on:
Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.
Electron Density Distribution: Mapping the electron density would reveal the polarization of bonds and the location of electron-rich and electron-deficient regions.
Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness could be calculated to predict the molecule's behavior in chemical reactions.
A hypothetical data table of such calculated electronic properties is presented below to illustrate the expected outcomes of such a study.
Table 1: Hypothetical Calculated Electronic Properties of this compound (Note: These values are for illustrative purposes only and are not derived from actual calculations.)
| Property | Calculated Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.7 eV |
| Dipole Moment | 2.1 D |
Conformational Analysis and Potential Energy Surfaces
A thorough conformational analysis would be necessary to understand the three-dimensional structure and flexibility of this compound. By systematically rotating the rotatable bonds (C-C and C-O), a potential energy surface (PES) could be generated. This analysis would identify:
Stable Conformers: The lowest energy geometries of the molecule.
Transition States: The energy barriers between different conformers.
Relative Populations: The predicted distribution of conformers at a given temperature based on their relative energies.
The study of the PES is crucial for understanding how the molecule's shape influences its physical and chemical properties.
Investigation of Intramolecular Interactions involving Fluorine (e.g., C-H···F-C hydrogen bonding)
The presence of both a fluorine atom and a hydroxyl group in this compound suggests the possibility of intramolecular hydrogen bonding. Computational methods such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis would be employed to investigate these interactions. Key aspects to be studied would include:
Identification of Bond Critical Points (BCPs): The presence of a BCP between the hydrogen of the hydroxyl group and the fluorine atom would provide evidence of an intramolecular hydrogen bond.
Electron Density at the BCP: The magnitude of the electron density at the BCP would indicate the strength of the interaction.
NBO Analysis: This would quantify the stabilization energy arising from the delocalization of electrons from the fluorine lone pair to the antibonding orbital of the O-H bond.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling could be used to explore the mechanisms of various reactions involving this compound. For example, the mechanisms of addition reactions to the double bond or substitution reactions at the alcohol group could be investigated. Such studies would involve:
Locating Transition States: Identifying the high-energy structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barriers for different reaction pathways.
Analyzing Reaction Intermediates: Characterizing the stability of any intermediate species formed during the reaction.
This information is vital for understanding the kinetics and selectivity of chemical transformations involving this compound.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties. For this compound, it would be possible to calculate:
NMR Chemical Shifts: Predicting the ¹H, ¹³C, and ¹⁹F NMR spectra.
Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra.
These predicted spectra could then be compared with experimentally obtained data to validate the computational models and to aid in the interpretation of experimental results. A hypothetical comparison of calculated and experimental vibrational frequencies is shown below.
Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound (Note: These values are for illustrative purposes only.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch | 3650 | 3630 |
| C=C stretch | 1680 | 1675 |
| C-F stretch | 1150 | 1145 |
Future Directions and Emerging Research Frontiers for 3 Fluorobut 3 En 1 Ol Research
Development of Highly Efficient and Sustainable Synthetic Routes
Future research will undoubtedly focus on developing more efficient and environmentally benign methods for the synthesis of 3-Fluorobut-3-en-1-ol and its derivatives. A promising area of exploration is the use of photoinduced and photoredox catalysis. researchgate.net These methods often proceed under mild conditions, reducing energy consumption and the need for harsh reagents. researchgate.net Investigations into decarboxylative cross-coupling reactions, for instance, could provide novel pathways from readily available starting materials. researchgate.net
Another key aspect of sustainable synthesis is the utilization of atom-economical reactions. Methodologies starting from gem-difluoroalkenes, which are increasingly accessible, are expected to be a major focus. researchgate.net The development of catalytic systems that can selectively transform these precursors into this compound would represent a significant advancement.
The table below summarizes potential sustainable synthetic strategies for this compound.
| Synthetic Strategy | Key Features | Potential Advantages |
| Photoredox Catalysis | Utilizes visible light to initiate reactions. | Mild reaction conditions, high functional group tolerance, reduced waste. |
| Decarboxylative Coupling | Forms new bonds with the expulsion of CO2. | Use of abundant carboxylic acid starting materials. |
| From gem-Difluoroalkenes | Catalytic defluorinative functionalization. | Access to a variety of substituted derivatives. |
Exploration of Novel Catalytic Systems for Chemo-, Regio-, and Stereoselective Transformations
The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this compound. The focus will be on achieving high levels of chemo-, regio-, and stereoselectivity in its transformations. Transition-metal catalysis, employing metals such as rhodium, iridium, and palladium, will continue to be a fertile ground for discovery. researchgate.netcharettelab.ca For example, iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols has shown great promise for the synthesis of chiral fluorohydrins. researchgate.net
Organocatalysis presents a complementary and often more sustainable approach. researchgate.net Chiral organocatalysts can be employed for enantioselective transformations of the alcohol or the double bond, providing access to valuable chiral building blocks. The development of catalysts that can control the formation of specific stereoisomers is a critical area of future research.
Key areas for catalytic innovation are outlined in the following table.
| Catalytic Approach | Target Transformation | Desired Outcome |
| Transition-Metal Catalysis | Asymmetric hydrogenation, cross-coupling. | High enantioselectivity, formation of complex molecules. |
| Organocatalysis | Enantioselective derivatization of the alcohol. | Metal-free synthesis of chiral products. |
| Enzymatic Catalysis | Kinetic resolution of racemic this compound. | Access to enantiopure starting materials. |
Expansion of Biological and Material Science Applications through Molecular Design
The structural motifs present in this compound make it an attractive scaffold for the design of new molecules with applications in both life sciences and material science. In medicinal chemistry, the monofluoroalkene unit is a known bioisostere for the amide bond, making derivatives of this compound promising candidates for peptide mimics. researchgate.net Future research will likely involve the incorporation of this moiety into peptides to enhance their stability and biological activity.
In material science, the polymerization of fluorinated monomers can lead to polymers with unique properties, such as thermal stability and chemical resistance. science.govresearchgate.net The vinyl fluoride (B91410) group in this compound could be exploited for polymerization reactions, and the hydroxyl group offers a handle for further modification of the resulting polymer. Research into the synthesis of novel fluorinated polymers derived from this compound is a promising and underexplored frontier.
| Application Area | Rationale | Potential Impact |
| Medicinal Chemistry | Monofluoroalkene as a peptide bond isostere. | Development of more stable and effective peptide-based drugs. |
| Material Science | Polymerization of the vinyl fluoride moiety. | Creation of novel fluoropolymers with tailored properties. |
| Agrochemicals | Introduction of fluorine can enhance bioactivity. | Development of new and more effective pesticides and herbicides. |
Advanced Computational Predictions to Guide Experimental Design
Computational chemistry, particularly Density Functional Theory (DFT), is poised to play an increasingly integral role in guiding the experimental investigation of this compound. researchgate.netcharettelab.caacs.org DFT calculations can provide valuable insights into reaction mechanisms, helping researchers to understand the factors that control selectivity. researchgate.netcharettelab.ca For instance, computational studies can elucidate the transition states of catalytic reactions, allowing for the rational design of more efficient and selective catalysts. charettelab.ca
Furthermore, computational models can be used to predict the reactivity of this compound and its derivatives, helping to identify promising reaction pathways and to screen for potential applications. researchgate.net The synergy between computational prediction and experimental validation will accelerate the pace of discovery in this field.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes for this compound and its derivatives with flow chemistry and automated synthesis platforms represents a significant step towards more efficient and scalable production. Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for continuous manufacturing. charettelab.caresearchgate.net
Automated platforms can be used for high-throughput screening of reaction conditions, rapidly identifying optimal parameters for the synthesis of new derivatives. researchgate.net The development of robust and reliable flow-based methods for the synthesis and transformation of this compound will be a key enabler for its wider application in both academic and industrial settings.
Q & A
Basic: What are the optimal synthetic routes for 3-Fluorobut-3-en-1-ol, considering fluorination efficiency and stereochemical control?
Methodological Answer:
The synthesis of this compound can leverage fluorination strategies similar to those used for structurally related fluorinated alcohols. For instance, trifluoromethylation of cyclic ketones using trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) has been shown to achieve high efficiency . To ensure stereochemical control, reaction parameters such as solvent polarity (e.g., dimethylformamide), temperature (-20°C to 25°C), and catalyst choice (e.g., Lindlar catalyst for selective hydrogenation) should be optimized. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for monitoring fluorination efficiency and stereochemical outcomes .
Basic: How can NMR and GC-MS be utilized to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : The fluorine atom's electronegativity induces deshielding in adjacent protons and carbons. For example, the hydroxyl-bearing carbon (C1) and fluorine-substituted carbon (C3) will show distinct splitting patterns in ¹³C NMR due to scalar coupling (²JCF ≈ 20–30 Hz) .
- GC-MS : Retention indices (e.g., Kovats Index) and fragmentation patterns (e.g., loss of -OH or -F groups) can confirm molecular identity. Reference data from NIST’s Chemistry WebBook for analogous fluorinated alcohols (e.g., 3-methyl-3-buten-1-ol) provide comparative benchmarks .
Advanced: How do reaction conditions influence the regio- and stereoselectivity in the hydrogenation of this compound?
Methodological Answer:
Hydrogenation of the double bond in this compound requires careful catalyst selection. Palladium-based catalysts (e.g., Lindlar catalyst) under controlled H₂ pressure (1–3 atm) favor syn-addition, preserving stereochemistry at C3 . Solvent effects are critical: polar aprotic solvents (e.g., THF) enhance regioselectivity by stabilizing transition states. Contrasting data on selectivity may arise from competing pathways (e.g., over-reduction to saturated alcohols), necessitating real-time monitoring via in-situ IR spectroscopy .
Advanced: What strategies resolve contradictions in reported reaction yields when synthesizing this compound?
Methodological Answer:
Contradictions in yields often stem from unaccounted variables such as trace moisture (deactivating fluorinating agents) or impurities in starting materials. To address this:
- Design of Experiments (DoE) : Use factorial designs to isolate critical parameters (e.g., temperature, reagent purity) .
- Analytical Cross-Validation : Compare GC-MS retention times with NIST reference data and quantify impurities via HPLC .
- Meta-Analysis : Systematically review literature to identify trends (e.g., higher yields in anhydrous conditions) and validate findings through independent replication .
Advanced: How does the fluorine substituent in this compound affect its biological interactions compared to non-fluorinated analogs?
Methodological Answer:
The fluorine atom’s electronegativity and small atomic radius enhance metabolic stability and bioavailability. For example:
- Enzyme Inhibition : Fluorine’s electron-withdrawing effect alters substrate binding in cytochrome P450 enzymes, which can be studied via kinetic assays (e.g., IC₅₀ measurements) .
- Membrane Permeability : LogP values (measured via shake-flask method) indicate increased lipophilicity compared to non-fluorinated analogs, impacting cellular uptake .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile fluorinated intermediates.
- Waste Disposal : Segregate fluorinated waste and consult local regulations for incineration or neutralization protocols .
Advanced: How can computational modeling predict the reactivity of this compound in novel reaction systems?
Methodological Answer:
- DFT Calculations : Optimize transition states (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to predict regioselectivity in electrophilic additions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using software like GROMACS, comparing results with experimental kinetics data .
Basic: What analytical techniques are suitable for quantifying this compound in complex mixtures?
Methodological Answer:
- HPLC with Fluorometric Detection : Use C18 columns and mobile phases (e.g., acetonitrile/water) optimized for fluorinated alcohols. Calibration curves with internal standards (e.g., 3-phenylpropan-1-ol) improve accuracy .
- Headspace GC-MS : Ideal for volatile derivatives; derivatize with BSTFA to enhance sensitivity .
Advanced: How do steric and electronic effects of the fluorine substituent influence nucleophilic substitution reactions of this compound?
Methodological Answer:
- Steric Effects : The bulky fluorine atom at C3 hinders nucleophilic attack at the β-carbon, favoring α-substitution.
- Electronic Effects : Fluorine’s -I effect stabilizes adjacent carbocations, facilitating SN1 mechanisms. Kinetic studies (e.g., Eyring plots) and isotopic labeling (¹⁸O in hydroxyl groups) can delineate mechanistic pathways .
Advanced: What methodologies address discrepancies in spectroscopic data for this compound across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
